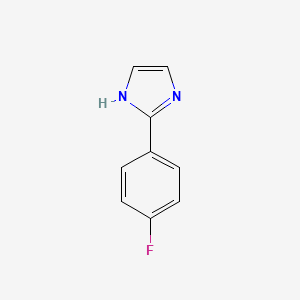

![molecular formula C25H21ClN3P B1365264 [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride CAS No. 111198-09-5](/img/structure/B1365264.png)

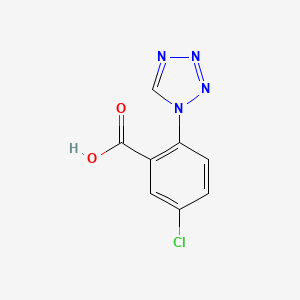

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

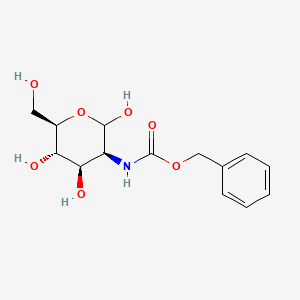

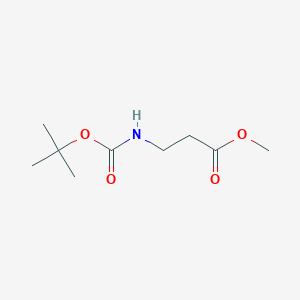

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a solid compound, usually appearing as white or pale yellow crystals . It exhibits high thermal stability and photostability .

Molecular Structure Analysis

The molecular formula of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is C25H21ClN3P . Its molecular weight is 429.89 . The specific details about its molecular structure are not provided in the search results.

Chemical Reactions Analysis

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is used in the Carbon Homologation Reaction, specifically in the conversion of Aldehydes to One-carbon Homologated Amides .

Physical And Chemical Properties Analysis

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a solid at 20°C . It is typically white to almost white in color, appearing as a powder or crystal .

Aplicaciones Científicas De Investigación

1. Application in X-ray and Hydrogen-bonding Properties Research

- Summary of the Application: This compound has been used in the study of X-ray and hydrogen-bonding properties. The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .

- Methods of Application: The study involved the use of X-ray diffraction to analyze the solid state structure of the compound .

- Results or Outcomes: The study found that the compound forms intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .

2. Application in Synthetic Chemistry

- Summary of the Application: The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor. It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . In another study, the Katritzky group developed the synthesis of 2-benzotriazolyl-substituted aziridines using benzotriazole methodology .

- Methods of Application: The preparation of benzotriazole derivatives involves the use of 1H-benzotriazole and are characterized by a huge synthetic potential . In the synthesis of 2-benzotriazolyl-substituted aziridines, 1-(Triphenylphosphorylideneaminomethyl)benzotriazole (BETMIP), a convenient equivalent to CH2NH2, on reaction with a Grignard reagent displaces the benzotriazolyl moiety and results in an iminophosphorane intermediate, which on further reaction with epoxides afforded aziridines in good yields .

- Results or Outcomes: The studies demonstrated the versatility of benzotriazole derivatives in synthetic chemistry .

Safety And Hazards

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .

Propiedades

IUPAC Name |

benzotriazol-1-ylmethyl(triphenyl)phosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3P.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-28-25-19-11-10-18-24(25)26-27-28;/h1-19H,20H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGDMCFIRPFRB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | |

CAS RN |

111198-09-5 |

Source

|

| Record name | [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)